molecular formula C6H4ClFN2O2 B2891163 Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate CAS No. 1404364-32-4

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate

Cat. No.: B2891163
CAS No.: 1404364-32-4
M. Wt: 190.56
InChI Key: JHEBNUBUTDIAFI-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H4ClFN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate typically involves the reaction of 2-chloro-5-fluoropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • Methyl 2-Chloro-4-fluoropyrimidine-5-carboxylate

Uniqueness

Methyl 2-Chloro-5-fluoropyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

methyl 2-chloro-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-12-5(11)4-3(8)2-9-6(7)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBNUBUTDIAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404364-32-4
Record name methyl 2-chloro-5-fluoro-pyrimidine-4-carboxylate
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